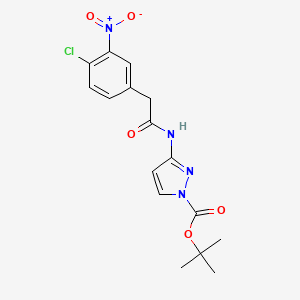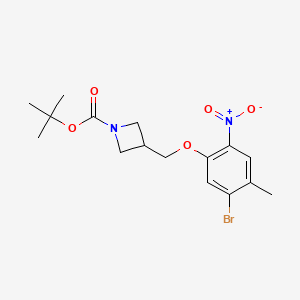
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a brominated aromatic ring, a nitro group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Nitration: The addition of a nitro group to the aromatic ring.
Azetidine Formation: The construction of the azetidine ring.
Esterification: The formation of the tert-butyl ester.
Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and appropriate catalysts for ring formation and esterification.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring safety and environmental compliance. This might include the use of continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the azetidine ring.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: Potential use in drug development and as a pharmacophore.
Industry: As an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The brominated aromatic ring and nitro group could play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Fluoro-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the bromine atom in 3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester might confer unique reactivity and interaction profiles compared to its chloro or fluoro analogs. This could influence its suitability for specific applications in research and industry.
Properties
Molecular Formula |
C16H21BrN2O5 |
|---|---|
Molecular Weight |
401.25 g/mol |
IUPAC Name |
tert-butyl 3-[(5-bromo-4-methyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O5/c1-10-5-13(19(21)22)14(6-12(10)17)23-9-11-7-18(8-11)15(20)24-16(2,3)4/h5-6,11H,7-9H2,1-4H3 |
InChI Key |
YRNOPAZPDDNQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

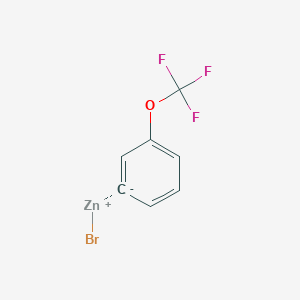
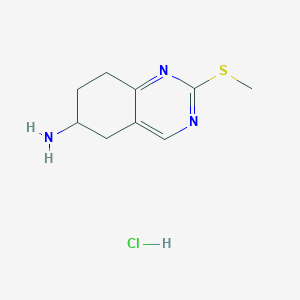
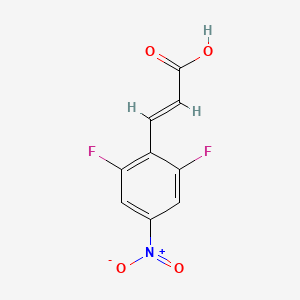
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
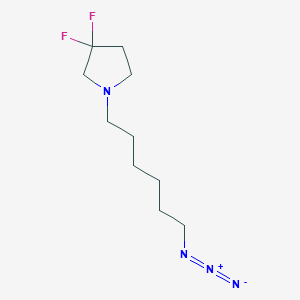
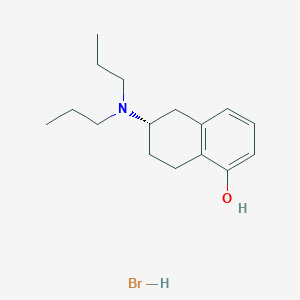
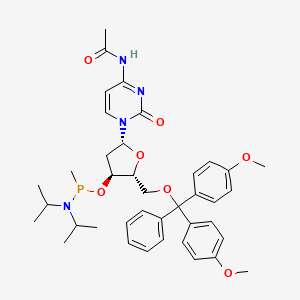
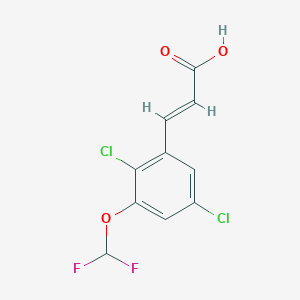
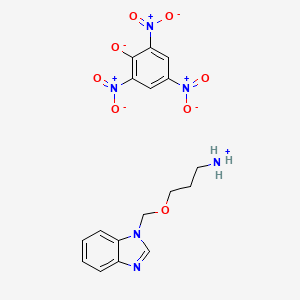
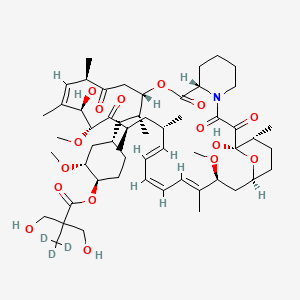
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
